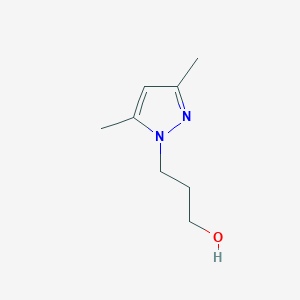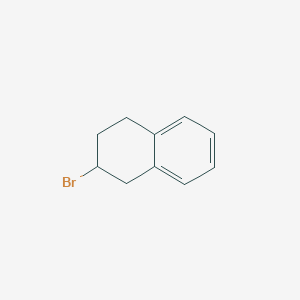
tert-Butyl 2-(aminooxy)acetate
概要
説明
tert-Butyl 2-(aminooxy)acetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related tert-butyl compounds and their synthesis, which can provide insights into the synthesis and properties of tert-butyl 2-(aminooxy)acetate. For instance, tert-butyl aminocarbonate is mentioned as a compound that can acylate amines , and tert-butyl-NNO-azoxy acetonitrile is described as a precursor for nitrogen heterocycles .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the use of tert-butanesulfinyl aldimines and ketimines as intermediates . These intermediates are versatile and can lead to the synthesis of a wide range of amines, including amino alcohols and amino acids. The tert-butanesulfinyl group serves as a chiral directing group and can be readily cleaved after nucleophilic addition . Although tert-butyl 2-(aminooxy)acetate is not explicitly synthesized in these papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl 2-(aminooxy)acetate is not directly analyzed in the provided papers. However, the structure of related compounds, such as tert-butyl aminocarbonate and tert-butyl-NNO-azoxy acetonitrile , are discussed. These compounds contain tert-butyl groups and other functional groups that are relevant to the structure of tert-butyl 2-(aminooxy)acetate.
Chemical Reactions Analysis
The tert-butyl group is known to be a protecting group for amines and can be cleaved under acidic conditions . The papers describe various chemical reactions involving tert-butyl groups, such as the acylation of amines and the synthesis of nitrogen heterocycles . These reactions highlight the reactivity of tert-butyl compounds and provide a context for understanding how tert-butyl 2-(aminooxy)acetate might react under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 2-(aminooxy)acetate are not discussed in the provided papers. However, the properties of similar tert-butyl compounds can be inferred. For example, tert-butyl aminocarbonate is described as a compound that rapidly acylates amines in both organic and aqueous solutions , indicating that tert-butyl 2-(aminooxy)acetate may also have solubility in these solvents. The cleavage of the tert-butyl group from amino acid and peptide derivatives using perchloric acid suggests that tert-butyl 2-(aminooxy)acetate may also be sensitive to acidic conditions.
科学的研究の応用
Synthesis of Atorvastatin
An efficient synthesis of tert-butyl 2-(aminooxy)acetate was developed as a key chiral chain precursor for Atorvastatin, a widely used cholesterol-lowering drug. This synthesis, starting from commercially available materials, has potential for scale-up to produce Atorvastatin calcium on an industrial scale (Vempala, Reddy Narra, Dasgupta, & Shree, 2022).
Improved Chiron Synthesis
A practical synthesis of tert-butyl 2-(aminooxy)acetate has been developed for supplying the key chiral side-chain of Atorvastatin. This process includes the Blaise reaction and Raney Ni catalyzed hydrogenation as key steps, offering an improved route for atorvastatin synthesis (Xiong, Li, Chen, Wenxue, & Chen, 2014).
Alkylation of Acetates
Iridium-catalyzed alpha-alkylation of acetates with primary alcohols and diols using tert-butyl 2-(aminooxy)acetate provided a convenient method to synthesize carboxylates, crucial in organic and industrial chemistry. This represents the first report of alkylation of acetates using alcohols as alkylating agents (Iuchi, Obora, & Ishii, 2010).
Synthesis of Peptidomimetics
Aminooxy peptoids, potential peptidomimetics, were synthesized using Ns-protected N-substituted aminooxyacetate tert-butyl esters as a monomer. This stepwise monomer assembly demonstrated the versatility of tert-butyl 2-(aminooxy)acetate in synthesizing novel peptidomimetics (Shin & Park, 2002).
Synthesis of Nitrogen Heterocycles
(tert-Butyl-NNO-azoxy)acetonitrile, a precursor for various nitrogen heterocycles, can be synthesized using tert-butyl 2-(aminooxy)acetate. This synthesis provides a new strategy for tetrazole 1-oxide ring construction, illustrating the compound's utility in heterocyclic chemistry (Klenov et al., 2016).
NMR Tagging in Protein Research
O-tert-Butyltyrosine, an unnatural amino acid derived from tert-butyl 2-(aminooxy)acetate, serves as an excellent NMR tag in protein research. This has enabled significant advancements in observing high-molecular-weight systems and measuring ligand binding affinities in proteins (Chen et al., 2015).
Synthesis of Unnatural Amino Acids
Novel tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives were synthesized and transformed into various N-isoindolinyl-1,2,3-triazolylalanine derivatives, showcasing the role of tert-butyl 2-(aminooxy)acetate in the synthesis of unnatural amino acids (Patil & Luzzio, 2017).
Antioxidant Research
The electrochemical oxidation of antioxidants such as tert-butylhydroquinone (BHQ) was investigated, where tert-butyl 2-(aminooxy)acetate played a role in understanding the electrochemical behavior of synthetic antioxidants (Michalkiewicz, Mechanik, & Malyszko, 2004).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 2-aminooxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)4-9-7/h4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJGKTHZWIGRJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512943 | |
| Record name | tert-Butyl (aminooxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(aminooxy)acetate | |
CAS RN |
56834-02-7 | |
| Record name | tert-Butyl (aminooxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)
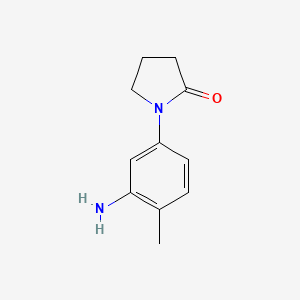
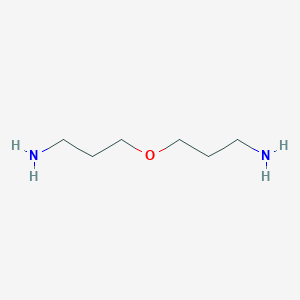
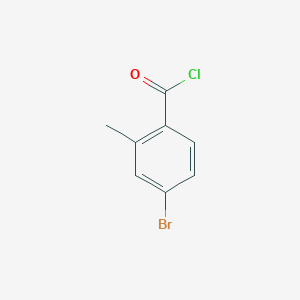
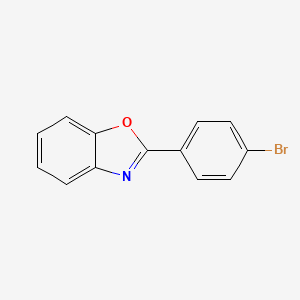
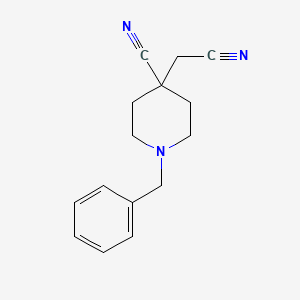
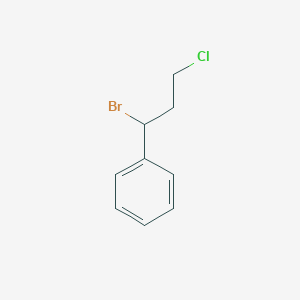
![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)
![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)
